molecular formula C13H18O2 B14813246 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene

4-Cyclopropoxy-1-isopropyl-2-methoxybenzene

Cat. No.: B14813246
M. Wt: 206.28 g/mol
InChI Key: KULASWGRYPKMKY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-isopropyl-2-methoxybenzene is an organic compound with the molecular formula C13H18O2 It is characterized by a benzene ring substituted with a cyclopropoxy group, an isopropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of a suitable benzene derivative with cyclopropylmethanol, isopropyl halide, and methanol under acidic or basic conditions to introduce the respective substituents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The steps generally include:

    Formation of the cyclopropoxy group: Reacting cyclopropylmethanol with a benzene derivative.

    Introduction of the isopropyl group: Using isopropyl halide in the presence of a catalyst.

    Methoxylation: Adding a methoxy group via reaction with methanol.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3) are employed.

Major Products:

    Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic acid.

    Reduction: Production of cyclopropylmethanol derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-Cyclopropoxy-1-isopropyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules, potentially affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

  • 4-Cyclopropoxy-1-isopropylbenzene
  • 4-Cyclopropoxy-2-methoxybenzene
  • 1-Isopropyl-2-methoxybenzene

Comparison: 4-Cyclopropoxy-1-isopropyl-2-methoxybenzene is unique due to the presence of all three substituents (cyclopropoxy, isopropyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxy-1-propan-2-ylbenzene

InChI

InChI=1S/C13H18O2/c1-9(2)12-7-6-11(8-13(12)14-3)15-10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

KULASWGRYPKMKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)OC

Origin of Product

United States

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